



Commercial availability of 1H-Indazole-3-methanol, 5-iodo-

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Compound of Interest

Compound Name: 1H-Indazole-3-methanol, 5-iodo
Cat. No.: B3279988

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In-Depth Technical Guide: 1H-Indazole-3-methanol, 5-iodo-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, chemical properties, and synthesis of **1H-Indazole-3-methanol**, **5-iodo-** (CAS No. 705264-87-5). This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, chemical biology, and drug development who are interested in utilizing this compound as a building block or chemical probe.

Chemical Identity and Properties

1H-Indazole-3-methanol, 5-iodo- is a substituted indazole derivative. The indazole core is a key pharmacophore found in numerous biologically active compounds. The presence of an iodine atom at the 5-position provides a handle for further functionalization, typically through cross-coupling reactions, making it a versatile intermediate in the synthesis of more complex molecules. The methanol group at the 3-position can also be a site for modification or may contribute to the binding of the molecule to its biological target.

Table 1: Chemical Identifiers and Properties



Property	Value	
Chemical Name	(5-iodo-1H-indazol-3-yl)Methanol	
Synonyms	5-lodo-1H-indazole-3-methanol	
CAS Number	705264-87-5	
MDL Number	MFCD18533429	
Molecular Formula	C ₈ H ₇ IN ₂ O	
Molecular Weight	274.06 g/mol	

Commercial Availability

1H-Indazole-3-methanol, 5-iodo- is available from a limited number of specialized chemical suppliers. The purity and available quantities may vary. Researchers are advised to contact the suppliers directly for the most current information.

Table 2: Commercial Supplier Information

Supplier	Product Number	Purity	Available Quantities
Suzhou Shiya Biotechnology Co., Ltd.	B1-8006A	95%	0.5 g, 1 g, 5 g[1]
ChemicalBook	CB42552587	-	Inquire
Chemcia Scientific	BB20-8006B	95%	1 g[2]

Note: Availability and pricing are subject to change. Please verify with the respective suppliers.

Synthesis and Experimental Protocols

While specific experimental protocols for the synthesis of **1H-Indazole-3-methanol**, **5-iodo**-are not readily available in the public domain, a plausible synthetic route can be devised based on established methods for the synthesis of substituted indazoles and the chemical





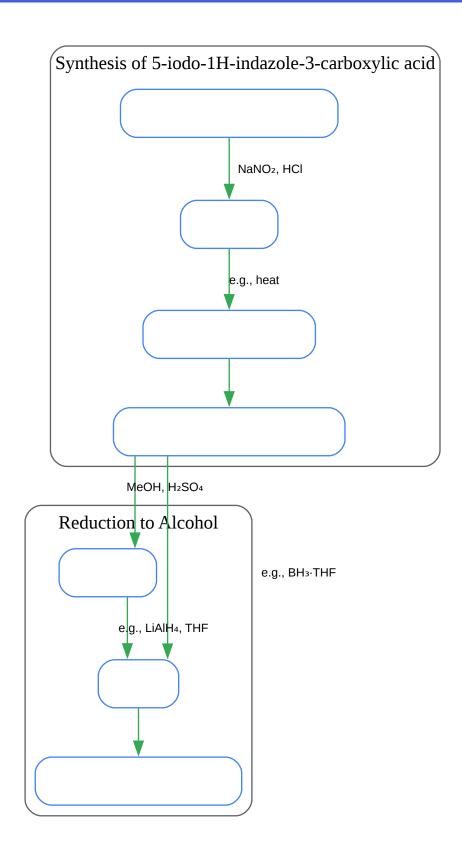


modification of functional groups. A general workflow would likely involve the formation of the 5-iodo-1H-indazole core, followed by the introduction or modification of the substituent at the 3-position to yield the desired methanol group.

One common strategy for the synthesis of indazole-3-methanol derivatives involves the reduction of the corresponding indazole-3-carboxylic acid or its ester. Therefore, a potential synthetic pathway for **1H-Indazole-3-methanol**, **5-iodo-** is outlined below.

Workflow for the Potential Synthesis of 1H-Indazole-3-methanol, 5-iodo-





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Caption: A potential synthetic workflow for 1H-Indazole-3-methanol, 5-iodo-.



General Experimental Protocol for the Reduction of an Indazole-3-carboxylic Acid Ester

Disclaimer: This is a general, illustrative protocol and has not been optimized for **1H-Indazole-3-methanol**, **5-iodo-**. Appropriate safety precautions must be taken, and the reaction should be performed by a qualified chemist.

- Dissolution: The starting material, methyl 5-iodo-1H-indazole-3-carboxylate, is dissolved in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
- Cooling: The solution is cooled to 0 °C in an ice bath.
- Addition of Reducing Agent: A solution of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) in THF, is added dropwise to the cooled solution of the indazole ester. The addition should be slow to control the exothermic reaction.
- Reaction: The reaction mixture is stirred at 0 °C for a specified period and then allowed to warm to room temperature, with the progress of the reaction monitored by thin-layer chromatography (TLC).
- Quenching: Once the reaction is complete, it is carefully quenched by the slow, sequential
 addition of water, followed by a sodium hydroxide solution, and then more water. This
 procedure is to safely neutralize the excess reducing agent.
- Workup: The resulting slurry is filtered, and the solid is washed with additional THF or ethyl acetate. The combined organic filtrates are then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.
- Purification: The crude product is purified by a suitable method, such as column chromatography on silica gel, to yield the pure 1H-Indazole-3-methanol, 5-iodo-.

Applications in Research and Drug Development

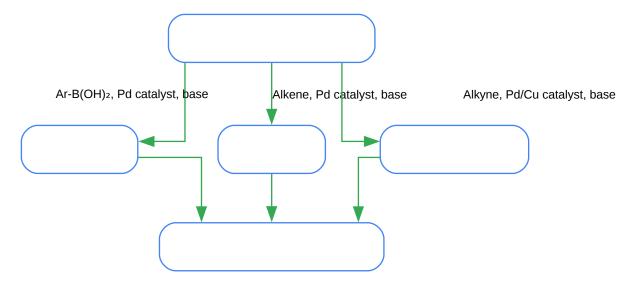
While there is limited specific literature on the biological activity of **1H-Indazole-3-methanol**, **5-iodo-**, the indazole scaffold is of significant interest in medicinal chemistry. Indazole derivatives have been investigated for a wide range of therapeutic applications, including their use as:



- Kinase inhibitors
- Anticancer agents
- Anti-inflammatory agents
- Serotonin receptor antagonists

The 5-iodo substituent on this particular indazole derivative makes it an attractive building block for creating libraries of compounds for high-throughput screening. The iodine can be readily replaced with other functional groups using palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. This allows for the rapid diversification of the indazole core to explore structure-activity relationships (SAR).

Illustrative Workflow for Library Synthesis



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Caption: Use of **1H-Indazole-3-methanol**, **5-iodo-** in library synthesis.

At present, no specific signaling pathways have been reported in the literature for **1H-Indazole-3-methanol**, **5-iodo-**. Researchers are encouraged to investigate its potential biological targets and mechanisms of action.

Safety and Handling



Detailed toxicology data for **1H-Indazole-3-methanol**, **5-iodo-** is not available. As with any research chemical, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. A Safety Data Sheet (SDS) should be requested from the supplier for detailed handling and safety information.

This technical guide provides a summary of the currently available information on **1H-Indazole-3-methanol**, **5-iodo-**. As a relatively specialized chemical, further research is needed to fully characterize its properties and potential applications.

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